molecular formula C17H21Cl2N B8678914 9-(3,4-Dichloro-phenyl)-3-methyl-3-aza-spiro[5.5]undec-8-ene CAS No. 918650-90-5

9-(3,4-Dichloro-phenyl)-3-methyl-3-aza-spiro[5.5]undec-8-ene

Cat. No. B8678914
M. Wt: 310.3 g/mol
InChI Key: DPAWIBYRCQDVMX-UHFFFAOYSA-N
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Patent
US08093388B2

Procedure details

To an ice cooled solution of 9-(3,4-dichloro-phenyl)-3-aza-spiro[5.5]undec-8-ene (410 mg, 1.38 mmol) in dichloroethane (12 mL) and methanol (4 mL), formaldehyde (37% in water, 157 μL, 2.08 mmol) was added and stirred for 1 h at 0° C. Sodium triacetoxy-borohydride (585 mg, 2.76 mmol) was added and the mixture stirred at room temperature over night. The reaction was quenched with aqueous sodium hydrogen-carbonate and evaporated. The remaining aqueous phase was extracted four times with dichloromethane and the combined organic phase was dried (sodium sulfate), filtered and evaporated to give 320 mg of crude material. Flash chromatography (dichloromethane/methanol 9:1 with 1% ammonium hydroxide) gave 225 mg (52%) of 9-(3,4-dichloro-phenyl)-3-methyl-3-aza-spiro[5.5]undec-8-ene as an yellow oil.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
410 mg
Type
reactant
Reaction Step One
Quantity
157 μL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
585 mg
Type
reactant
Reaction Step Two
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2[CH2:19][CH2:18][C:12]3([CH2:17][CH2:16][NH:15][CH2:14][CH2:13]3)[CH2:11][CH:10]=2)[CH:5]=[CH:6][C:7]=1[Cl:8].C=O.[C:22](O[BH-](OC(=O)C)OC(=O)C)(=[O:24])C.[Na+].ClCCl.CO>ClC(Cl)C.CO>[OH-:24].[NH4+:15].[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2[CH2:19][CH2:18][C:12]3([CH2:13][CH2:14][N:15]([CH3:22])[CH2:16][CH2:17]3)[CH2:11][CH:10]=2)[CH:5]=[CH:6][C:7]=1[Cl:8] |f:2.3,4.5,8.9|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
410 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C1=CCC2(CCNCC2)CC1
Name
Quantity
157 μL
Type
reactant
Smiles
C=O
Name
Quantity
12 mL
Type
solvent
Smiles
ClC(C)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
585 mg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at room temperature over night
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with aqueous sodium hydrogen-carbonate
CUSTOM
Type
CUSTOM
Details
evaporated
EXTRACTION
Type
EXTRACTION
Details
The remaining aqueous phase was extracted four times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phase was dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give 320 mg of crude material

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[OH-].[NH4+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1%
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C1=CCC2(CCN(CC2)C)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 225 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 105.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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